molecular formula C25H20F3N3O4S2 B15078519 2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B15078519
M. Wt: 547.6 g/mol
InChI Key: VMQHYGYWHNLFQA-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, thioxo, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps. The starting materials typically include indole derivatives, thiazolidine, and acetamide. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical databases and publications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced thioxo or indole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions may vary depending on the desired product and include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield higher oxo derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing and can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}-N-[3-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H20F3N3O4S2

Molecular Weight

547.6 g/mol

IUPAC Name

2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C25H20F3N3O4S2/c26-25(27,28)14-5-3-6-15(11-14)29-19(32)13-30-18-9-2-1-8-17(18)20(22(30)33)21-23(34)31(24(36)37-21)12-16-7-4-10-35-16/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,29,32)/b21-20-

InChI Key

VMQHYGYWHNLFQA-MRCUWXFGSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F)/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC(=C5)C(F)(F)F)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.